

QNZ (EVP4593): A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: QNZ

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Abstract

QNZ, also known as EVP4593, is a potent small molecule inhibitor with a complex biological profile, primarily recognized for its inhibition of the NF- κ B signaling pathway. Initially synthesized and described in 2003, its multifaceted mechanism of action, which includes the modulation of store-operated calcium entry (SOCE) and inhibition of mitochondrial complex I, has made it a valuable tool in preclinical research across various fields, including neurodegenerative diseases, inflammation, and oncology. This technical guide provides a comprehensive overview of the synthesis of **QNZ**, its key chemical properties, and detailed experimental protocols for assessing its biological activities.

Chemical Properties and Synthesis

QNZ, with the chemical name 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, is a quinazoline derivative. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₀ N ₄ O	[1]
Molecular Weight	356.42 g/mol	[1]
CAS Number	545380-34-5	[1]
Melting Point	169-175 °C	[2]
Solubility	DMSO: ≥ 2.5 mg/mL	[2]
Corn Oil: ≥ 2.5 mg/mL (in 10% DMSO)	[2]	
Saline (with 10% DMSO, 40% PEG300, 5% Tween80)	[2]	
Appearance	Solid	[3]

Synthesis of QNZ (EVP4593)

The synthesis of **QNZ** (referred to as compound 11q in the original publication) was first reported by Tobe et al. in 2003 as part of a study to discover novel inhibitors of NF-κB activation.[4] The synthesis involves a multi-step process culminating in the formation of the final quinazoline derivative.

Experimental Protocol:

A detailed experimental protocol for the synthesis of **QNZ** is proprietary to the original manufacturers and is not publicly available in its entirety. The following is a generalized scheme based on related quinazoline syntheses and the information available.

A common route for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with the desired amine.

- Preparation of the 4-chloro-6-nitroquinazoline intermediate: This can be achieved by treating 6-nitro-4(3H)-quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

- **Nucleophilic substitution:** The 4-chloro-6-nitroquinazoline is then reacted with 2-(4-phenoxyphenyl)ethanamine in a suitable solvent, such as isopropanol or dimethylformamide (DMF), often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.
- **Reduction of the nitro group:** The nitro group at the 6-position is subsequently reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.
- **Purification:** The final product, **QNZ**, is then purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.

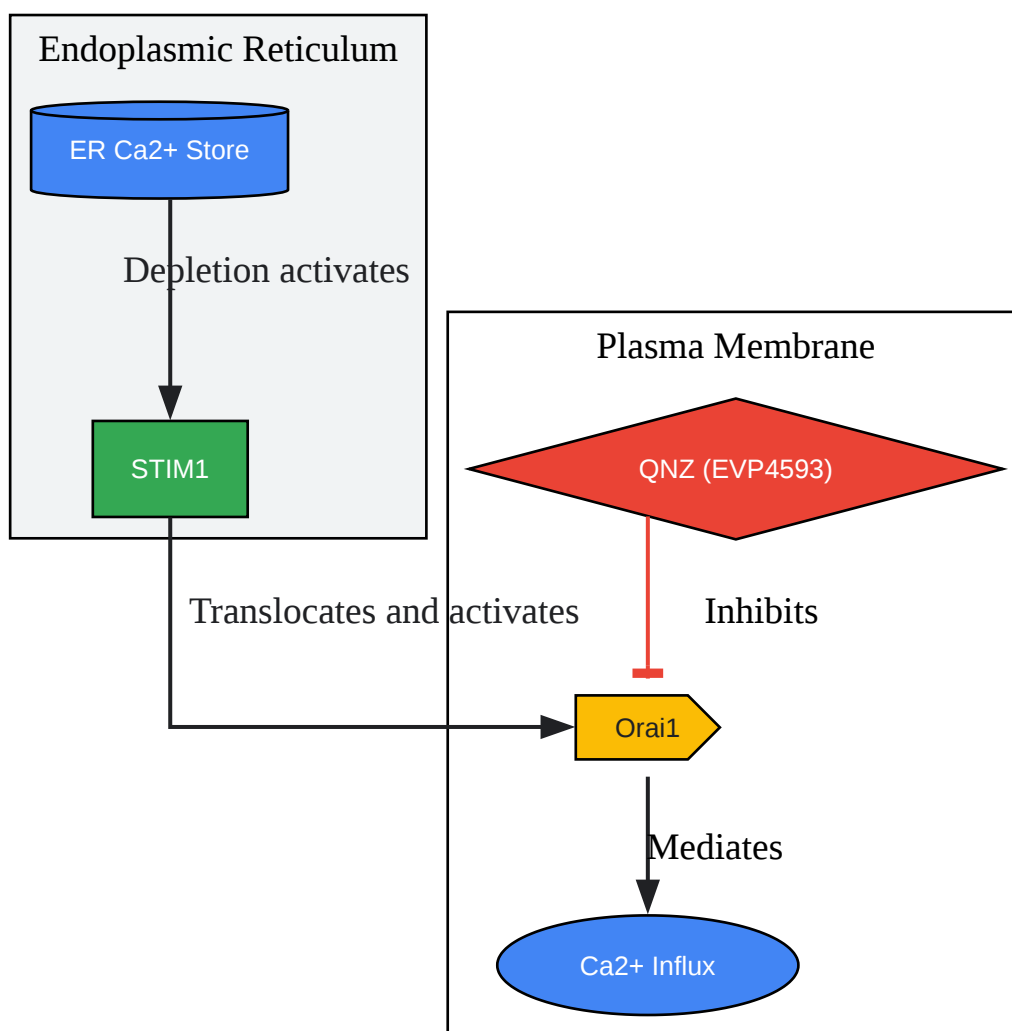
Biological Activity and Signaling Pathways

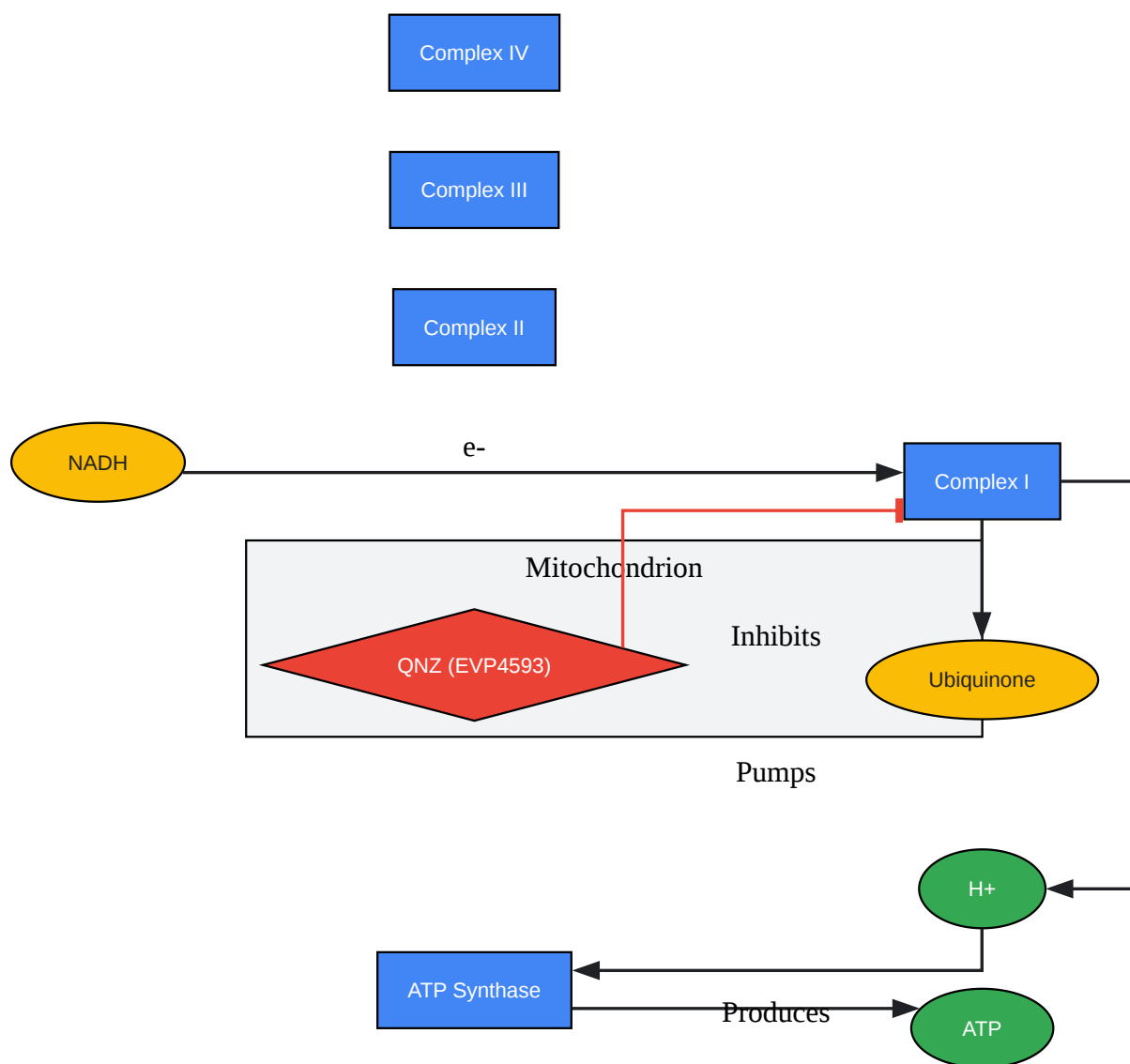
QNZ exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities include the inhibition of NF-κB, modulation of store-operated calcium entry (SOCE), and inhibition of mitochondrial complex I.^{[5][6][7]}

Inhibition of NF-κB Signaling

QNZ is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.^{[4][5]} It has been shown to inhibit both NF-κB activation and the production of downstream inflammatory cytokines like TNF-α.^[4]

Parameter	Cell Line	IC ₅₀	Reference
NF-κB Activation	Human Jurkat T cells	11 nM	^[4]
TNF-α Production	Human Jurkat T cells	7 nM	^[4]







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